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Abstract

Vidofludimus (IMU-838) is an orally available, second-generation small molecule inhibitor of
dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis
pathway. This pathway is crucial for the proliferation of highly activated lymphocytes, which are
implicated in the pathogenesis of various autoimmune diseases. By selectively targeting
DHODH, Vidofludimus exerts a cytostatic effect on metabolically active T and B cells, leading
to potent anti-inflammatory and immunomodulatory effects. Furthermore, Vidofludimus
exhibits a dual mechanism of action by also activating the nuclear receptor related 1 (Nurrl), a
transcription factor with neuroprotective properties. This technical guide provides an in-depth
overview of the core mechanism of Vidofludimus, focusing on its role in pyrimidine
biosynthesis inhibition, supported by guantitative data, detailed experimental protocols, and
visual representations of the involved pathways and workflows.

Introduction to Vidofludimus

Vidofludimus is a novel immunomodulatory drug with a distinct mechanism of action that sets
it apart from first-generation DHODH inhibitors.[1] Its primary mode of action is the highly
selective inhibition of DHODH, a mitochondrial enzyme that catalyzes the fourth and rate-
limiting step in the de novo synthesis of pyrimidines.[2][3] This pathway is essential for the
synthesis of DNA and RNA, and thus for the proliferation of rapidly dividing cells, including
activated T and B lymphocytes.[4] Resting or memory immune cells, in contrast, primarily utilize
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the pyrimidine salvage pathway and are therefore less affected by DHODH inhibition.[2] This
selectivity for hyperactivated immune cells allows for a targeted immunomodulation without
causing broad immunosuppression.[5]

In addition to its primary mechanism, Vidofludimus has been identified as a potent activator of
Nurrl, a transcription factor crucial for the development, maintenance, and survival of
dopaminergic neurons.[6][7][8] This dual functionality suggests a potential for both anti-
inflammatory and neuroprotective effects, making it a promising candidate for the treatment of
autoimmune diseases with a neurological component, such as multiple sclerosis.[5][6]

The Pyrimidine Biosynthesis Pathway and DHODH
Inhibition

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process that
generates the pyrimidine nucleotides required for nucleic acid synthesis. The pathway begins

with the formation of carbamoyl phosphate and proceeds through a series of enzymatic steps
to produce uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.
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Figure 1: De Novo Pyrimidine Biosynthesis Pathway and Site of Vidofludimus Action.

As depicted in Figure 1, Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme
that catalyzes the oxidation of dihydroorotate to orotate. Vidofludimus acts as a potent
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inhibitor of this enzyme, thereby blocking the synthesis of orotate and subsequent pyrimidine
nucleotides. This leads to a depletion of the pyrimidine pool necessary for DNA and RNA
synthesis in rapidly proliferating cells.

Quantitative Data on Vidofludimus Activity

The efficacy of Vidofludimus has been quantified in various preclinical and clinical studies.
The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory and Activating Potency of
Vidofludimus

Parameter Target/Assay Value Reference
IC50 Human DHODH 134 nM [9]

IC50 Human DHODH 160 nM [10][11]
IC50 T-cell proliferation 11.8 uM [11]

Cytokine (IL-17, IFN-
IC50 y) release in human ~5-8 yM [4]
lymphocytes

Anti-SARS-CoV-2
EC50 o 7.6 UM [11]
activity (Vero cells)

Nurrl activation (Gal4

EC50 hybrid reporter gene 0.4 (z0.2) uM [7]
assay)
Kd Binding to Nurrl 0.7 uM [10]

Table 2: Comparative Potency of Vidofludimus
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Comparison Fold Difference Reference

Vidofludimus vs. Teriflunomide

o 2.6x more potent [12][13]
(inhibition of human DHODH)

Human DHODH vs. Rat

DHODH inhibition by 7.5x more potent on human [12][13]
Vidofludimus

Human DHODH vs. Mouse

DHODNH inhibition by 64.4x more potent on human [12][13]

Vidofludimus

Table 3: Clinical Efficacy of Vidofludimus in Relapsing-
Remitting Multiole Scl is (Pl » EMPhASIS Trial)

Endpoint (at Vidofludimus Vidofludimus
Placebo Reference

24 weeks) (30 mg) (45 mg)
Mean
Cumulative
Number of 4.0 (70% 2.4 (62%

. 6.4 : : [4]
Combined reduction) reduction)

Unique Active

Lesions

Adjusted Mean
Annualized 0.53 0.39 0.48 [4]

Relapse Rate

Median Change
in Serum

_ +6.5% -17.0% -20.5% [4]
Neurofilament

Light Chain

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of
Vidofludimus's mechanism of action.
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In Vitro DHODH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Vidofludimus on
human DHODH.

Materials:

e Recombinant human DHODH (N-terminally truncated)

e Dihydroorotate (DHO)

o Decylubiquinone

e 2,6-dichloroindophenol (DCIP)

» Vidofludimus

e Assay buffer: 50 mM Tris-HCI, 150 mM KCI, 0.1% Triton X-100, pH 8.0

Procedure:

Prepare a standard assay mixture containing 50 uM decylubiquinone, 100 uM
dihydroorotate, and 60 uM DCIP in the assay buffer.[9][12]

o Adjust the concentration of the recombinant human DHODH enzyme to achieve an average
reaction rate of approximately 0.2 AU/min in the absence of an inhibitor.[9][12]

o Prepare serial dilutions of Vidofludimus in the assay buffer.
» Add the DHODH enzyme and varying concentrations of Vidofludimus to a 96-well plate.[12]
e Initiate the reaction by adding dihydroorotate.[9][12]

e Immediately measure the decrease in absorbance at 600 nm for 2 minutes using a
spectrophotometer.[9][12]

o Perform each concentration in triplicate.[9][10]
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o Calculate the percentage of inhibition for each Vidofludimus concentration relative to the
control (no inhibitor).

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
Vidofludimus concentration and fitting the data to a sigmoidal dose-response curve.

Preparation

Prepare Vidofludimus Dilutions
Reaction Data Analysis

Initiate with DHO }—> Calculate % Inhibition }—>

et

\ [ Add Enzyme and Vidofludimus
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(Decylubiquinone, DHO, DCIP)
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Figure 2: Workflow for the In Vitro DHODH Inhibition Assay.

Lymphocyte Proliferation Assay

Objective: To assess the effect of Vidofludimus on the proliferation of activated human
peripheral blood mononuclear cells (PBMCs).

Materials:

Human PBMCs isolated from healthy volunteers

RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

Phytohemagglutinin (PHA)

Vidofludimus

BrdU cell proliferation ELISA kit
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Procedure:

Isolate PBMCs from whole blood using density gradient centrifugation.
o Seed the PBMCs in a 96-well plate at a density of 1 x 105 cells/well in culture medium.

o Stimulate the cells with PHA (e.g., 2 ug/mL) in the presence of various concentrations of
Vidofludimus or vehicle control.[12]

 Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[12]
» During the final hours of incubation, add BrdU to the wells to label proliferating cells.

e Measure the incorporation of BrdU using a colorimetric ELISA according to the
manufacturer's protocol.

o Calculate the percentage of proliferation inhibition for each Vidofludimus concentration
compared to the stimulated control.

o Determine the IC50 value for T-cell proliferation.

Cytokine Secretion Assay

Objective: To measure the effect of Vidofludimus on the secretion of pro-inflammatory
cytokines from activated PBMCs.

Materials:
¢ Human PBMCs

RPMI-1640 medium

PHA or other appropriate stimulant (e.g., PMA and ionomycin)

Vidofludimus

ELISA or Luminex-based kits for specific cytokines (e.g., IL-17, IFN-y)

Procedure:
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« |solate and culture PBMCs as described in the lymphocyte proliferation assay.

» Stimulate the PBMCs with PHA in the presence of different concentrations of Vidofludimus.

[1]
e Incubate for 44 hours at 37°C.[1]
o Collect the cell culture supernatants by centrifugation.

o Measure the concentration of IL-17 and IFN-y in the supernatants using specific ELISA or
Luminex assays according to the manufacturer's instructions.

e Analyze the dose-dependent effect of Vidofludimus on cytokine secretion.

Rat Experimental Autoimmune Encephalomyelitis (EAE)
Model

Objective: To evaluate the in vivo efficacy of Vidofludimus in a preclinical model of multiple
sclerosis.

Materials:

Female Dark Agouti (DA) rats

Rat spinal cord homogenate

Complete Freund's Adjuvant (CFA)

Vidofludimus

Vehicle control

Leflunomide (positive control)
Procedure:

¢ Induce EAE in female DA rats by immunization with an emulsion of rat spinal cord
homogenate and CFA.[12][14]
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Monitor the rats daily for clinical signs of EAE, such as tail limpness, and hind limb paralysis,
and assign a clinical score.[14]

Once an animal reaches a predefined clinical score (e.g., =21), randomize it into treatment
groups: vehicle, Vidofludimus (e.g., 4, 20, 60 mg/kg), or leflunomide (e.g., 4 mg/kg).[12][14]

Administer the treatments orally once daily.[12][14]

Continue daily clinical scoring and body weight measurements for the duration of the study.
[14]

At the end of the study, sacrifice the animals and collect tissues (e.g., spinal cord) for
histological analysis of inflammation and demyelination.

Compare the cumulative disease scores and other parameters between the treatment
groups to assess the efficacy of Vidofludimus.
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Figure 3: Experimental Workflow for the Rat EAE Model.

Conclusion

Vidofludimus is a promising, orally available immunomodulator with a well-defined mechanism
of action centered on the inhibition of DHODH and the subsequent suppression of de novo
pyrimidine biosynthesis. This targeted approach effectively curtails the proliferation of
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pathogenic, activated lymphocytes, which are key drivers of autoimmune diseases. The
quantitative data from both in vitro and in vivo studies demonstrate its high potency and
selectivity. The detailed experimental protocols provided in this guide offer a framework for
researchers to further investigate the nuanced effects of Vidofludimus and other DHODH
inhibitors. The dual mechanism involving Nurrl activation further enhances its therapeutic
potential, suggesting a role in both immunomodulation and neuroprotection. As Vidofludimus
progresses through clinical development, it holds the potential to become a valuable
therapeutic option for a range of autoimmune and inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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